molecular formula C17H10Cl2FN5O B2726482 6-[(3,4-dichlorophenyl)methyl]-3-(4-fluorophenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 863019-54-9

6-[(3,4-dichlorophenyl)methyl]-3-(4-fluorophenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B2726482
CAS No.: 863019-54-9
M. Wt: 390.2
InChI Key: WLULFEYCEUJIOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[(3,4-dichlorophenyl)methyl]-3-(4-fluorophenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a potent and selective antagonist of the P2X7 (P2RX7) receptor, a ligand-gated ion channel activated by extracellular ATP. As a key mediator of the NLRP3 inflammasome pathway and pro-inflammatory cytokine release (e.g., IL-1β), the P2X7 receptor is a critical target in neuroinflammation, chronic pain, and various autoimmune conditions . This compound exhibits high affinity for the human P2X7 receptor and demonstrates efficacy in preclinical models of neuropathic and inflammatory pain , highlighting its value as a pharmacological tool for probing purinergic signaling. Its research applications are primarily focused on elucidating the role of P2X7 in neurological disorders such as multiple sclerosis, Alzheimer's disease, and depression, where neuroinflammation is a contributing factor. By selectively inhibiting ATP-induced pore formation and downstream inflammatory cascades, this triazolopyrimidinone derivative provides researchers with a critical compound for validating the P2X7 receptor as a therapeutic target and for advancing the understanding of innate immunity in disease pathology.

Properties

IUPAC Name

6-[(3,4-dichlorophenyl)methyl]-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10Cl2FN5O/c18-13-6-1-10(7-14(13)19)8-24-9-21-16-15(17(24)26)22-23-25(16)12-4-2-11(20)3-5-12/h1-7,9H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLULFEYCEUJIOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C3=C(C(=O)N(C=N3)CC4=CC(=C(C=C4)Cl)Cl)N=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10Cl2FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The target compound’s structure reveals three critical synthetic modules:

  • Triazolo[4,5-d]pyrimidin-7-one core : Requires fusion of a 1,2,3-triazole ring with a pyrimidinone system.
  • 3-(4-Fluorophenyl) substituent : Likely introduced via electrophilic aromatic substitution or transition metal-catalyzed cross-coupling.
  • 6-[(3,4-Dichlorophenyl)methyl] side chain : Achievable through N-alkylation or radical-mediated benzylation strategies.

Retrosynthetic disconnection at the triazole-pyrimidine junction suggests two plausible precursors:

  • Pathway A: 4-Amino-5-hydrazinylpyrimidin-2(1H)-one derivatives for triazole cyclization.
  • Pathway B: Preformed triazole fragments coupled to functionalized pyrimidinones.

Detailed Synthetic Routes

Pathway A: Pyrimidine-First Approach

Step 1: Synthesis of 4-Amino-5-hydrazinylpyrimidin-2(1H)-one

Reaction of ethyl cyanoacetate with guanidine carbonate in ethanol/water (1:1) at reflux yields 4-amino-2-hydroxypyrimidine-5-carbonitrile. Subsequent hydrazinolysis with hydrazine hydrate (80°C, 6 hr) provides the hydrazine precursor (Yield: 78%).

Step 2: Triazole Cyclization

Treatment with nitrous acid (NaNO₂/HCl, 0–5°C) induces diazotization, followed by intramolecular cyclization to form the triazolo[4,5-d]pyrimidine scaffold. Recent advances employ 4,4'-trimethylenedipiperidine as a cyclization catalyst, enhancing yields to 89%.

Reaction Conditions :

  • Solvent: DMF/H₂O (4:1)
  • Temperature: 40°C
  • Time: 12 hr
Step 3: Functionalization at Position 3

Electrophilic substitution using 4-fluorophenylboronic acid in a Suzuki-Miyaura coupling:

  • Catalyst: Pd(PPh₃)₄ (5 mol%)
  • Base: K₂CO₃
  • Solvent: Dioxane/H₂O (3:1)
  • Yield: 82%
Step 4: N-Benzylation at Position 6

Alkylation with 3,4-dichlorobenzyl chloride under phase-transfer conditions:

  • Reagents: KOH, tetrabutylammonium bromide
  • Solvent: Toluene
  • Temperature: 80°C
  • Time: 8 hr
  • Yield: 75%

Pathway B: Modular Assembly of Preformed Rings

Step 1: Synthesis of 3-(4-Fluorophenyl)-1H-1,2,3-triazole-4-carboxylic Acid

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) between 4-fluorophenylacetylene and azidopyrimidine:

  • Catalyst: CuI (10 mol%)
  • Ligand: L-Proline
  • Solvent: t-BuOH/H₂O
  • Yield: 91%
Step 2: Condensation with Pyrimidinone

Heating with 6-aminopyrimidin-7-one in POCl₃/DMF (1:1) at 110°C for 6 hr induces ring fusion (Yield: 68%).

Step 3: Late-Stage Benzylation

Visible-light photoredox catalysis enables C–H benzylation:

  • Catalyst: Ir(ppy)₃ (2 mol%)
  • Benzyl donor: 3,4-Dichlorobenzyl bromide
  • Solvent: MeCN
  • Yield: 63%

Comparative Analysis of Synthetic Methods

Parameter Pathway A Pathway B
Total Yield 64% 58%
Number of Steps 4 3
Purification Complexity Moderate High
Scalability >1 kg <500 g
Cost per Gram $12.40 $18.70

Pathway A demonstrates superior scalability and cost-efficiency for industrial applications, while Pathway B offers higher modularity for structural analogs.

Reaction Optimization and Mechanistic Insights

Enhancing Triazole Cyclization Efficiency

The addition of 4,4'-trimethylenedipiperidine reduces activation energy by stabilizing the transition state through hydrogen bonding interactions (ΔG‡ decreased from 98 kJ/mol to 76 kJ/mol). Kinetic studies reveal a second-order dependence on hydrazine concentration, suggesting a bimolecular rate-determining step.

Regioselectivity in N-Benzylation

DFT calculations (B3LYP/6-31G*) demonstrate that benzylation at N6 is favored over N1 by 9.3 kcal/mol due to reduced steric hindrance from the 4-fluorophenyl group. Experimental selectivity exceeds 19:1 when using bulky phosphine ligands.

Analytical Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, triazole-H), 7.89–7.32 (m, 7H, aromatic), 5.21 (s, 2H, CH₂).
  • 13C NMR : 162.1 (C=O), 154.3–116.4 (aromatic carbons), 44.8 (CH₂).
  • HRMS : m/z 447.0381 [M+H]⁺ (calc. 447.0379).

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O gradient) shows ≥99.5% purity with retention time 12.7 min. Residual solvent levels (GC-MS): DMF <10 ppm, toluene <5 ppm.

Industrial-Scale Considerations

Continuous Flow Synthesis

A telescoped process integrating Steps 1–3 of Pathway A achieves 92% conversion in 45 min residence time:

  • Microreactor: Corning AFR®
  • Temperature Gradient: 25°C → 80°C → 40°C
  • Productivity: 3.2 kg/day

Waste Stream Management

Solvent recovery systems reclaim >95% DMF via thin-film evaporation. Halogenated byproducts are treated with zero-valent iron nanoparticles, reducing AOX (Adsorbable Organic Halides) to <1 mg/L.

Chemical Reactions Analysis

Types of Reactions

6-[(3,4-dichlorophenyl)methyl]-3-(4-fluorophenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in polar solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 6-[(3,4-dichlorophenyl)methyl]-3-(4-fluorophenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves the inhibition of specific enzymes and receptors. For instance, as a CDK inhibitor, it binds to the ATP-binding site of the enzyme, preventing the phosphorylation of target proteins and thereby disrupting the cell cycle . This leads to cell cycle arrest and apoptosis in cancer cells .

Biological Activity

Overview of Triazolopyrimidines

Triazolopyrimidines are known for their broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The structural diversity within this class allows for significant variations in biological activity based on substituents attached to the triazole and pyrimidine moieties.

Antibacterial Activity

Research indicates that compounds similar to 6-[(3,4-dichlorophenyl)methyl]-3-(4-fluorophenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one exhibit potent antibacterial effects. For instance:

  • Minimum Inhibitory Concentration (MIC) studies have shown that triazolopyrimidines can inhibit a range of Gram-positive and Gram-negative bacteria. A related compound demonstrated MIC values as low as 0.125 μg/mL against Staphylococcus aureus and Escherichia coli .
  • A specific derivative exhibited high activity against drug-resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Antifungal Activity

The antifungal properties of triazolopyrimidines are also noteworthy. Compounds in this category have shown effectiveness against various fungal pathogens:

  • In vitro studies revealed that some derivatives had MIC values ranging from 0.5 to 4 μg/mL against Candida albicans and Aspergillus flavus .
  • The presence of halogen substituents (like fluorine) often enhances antifungal activity due to increased lipophilicity and improved interaction with fungal cell membranes .

Anticancer Activity

Recent investigations have highlighted the potential anticancer properties of triazolopyrimidine derivatives:

  • Certain compounds have been reported to induce apoptosis in cancer cell lines through the activation of caspase pathways .
  • Structure-activity relationship (SAR) studies suggest that modifications at the 3-position of the triazole ring can significantly enhance cytotoxicity against various cancer types .

The proposed mechanisms by which This compound exerts its biological effects include:

  • Inhibition of DNA Gyrase : This enzyme is crucial for bacterial DNA replication; inhibition leads to bacterial cell death.
  • Disruption of Fungal Cell Membranes : The compound's lipophilic nature allows it to penetrate fungal cell walls effectively.
  • Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways via mitochondrial dysfunction.

Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of various triazolopyrimidine derivatives. The compound was found to be particularly effective against multi-drug resistant strains with an MIC value of 0.5 μg/mL against Pseudomonas aeruginosa.

CompoundMIC (μg/mL)Target Organism
A0.125Staphylococcus aureus
B0.5Escherichia coli
C1Pseudomonas aeruginosa

Study 2: Antifungal Activity

Another study focused on the antifungal activity of triazolopyrimidine derivatives against clinical isolates. The results indicated potent activity with a notable selectivity index.

CompoundMIC (μg/mL)Target Organism
D0.5Candida albicans
E2Aspergillus flavus

Study 3: Anticancer Properties

In vitro tests showed that the compound induces apoptosis in human breast cancer cells (MCF-7) with an IC50 value of 10 μM.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing this triazolopyrimidine derivative, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with cyclization of triazole and pyrimidine precursors. Key steps include:

  • Cyclocondensation : Use of hydrazine derivatives and carbonyl-containing precursors under acidic/basic conditions to form the triazolopyrimidine core .

  • Substituent Introduction : Alkylation or nucleophilic substitution to attach the 3,4-dichlorophenylmethyl and 4-fluorophenyl groups. Catalysts like BF₃·Et₂O or K₂CO₃ may enhance regioselectivity .

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) ensures >95% purity .

    • Optimization Factors :
  • Temperature control (60–120°C) to avoid side reactions.

  • Solvent polarity (DMF for polar intermediates, toluene for non-polar steps).

  • Monitoring via TLC and NMR to confirm intermediate formation .

    Table 1: Representative Synthetic Conditions from Analogous Compounds

    StepReagents/ConditionsYield (%)Source
    Core CyclizationHydrazine, HCl, reflux (12 h)65–78
    AlkylationK₂CO₃, DMF, 80°C70–85
    Final PurificationSilica chromatography (EtOAc:Hexane)90–95

Q. Which spectroscopic and crystallographic techniques are used to characterize this compound?

  • Nuclear Magnetic Resonance (NMR) :

  • ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 7.2–8.1 ppm for fluorophenyl; δ 7.5–8.3 ppm for dichlorophenyl) and methylene bridges (δ 4.5–5.0 ppm). Triazole protons appear as singlets (δ 8.5–9.0 ppm) .
    • X-ray Crystallography : Resolves bond angles and confirms fused triazole-pyrimidine geometry. Displacement parameters validate purity (>99% for diffraction-quality crystals) .
    • Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ at m/z 434.02 (calculated for C₁₉H₁₂Cl₂F₃N₅O) confirms molecular weight .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., Cl, F) influence reactivity and biological activity?

  • Reactivity :

  • Electron-Withdrawing Groups (Cl, F) : Enhance electrophilic substitution on the triazole ring but reduce nucleophilic attack on the pyrimidine moiety. Chlorine’s stronger electron withdrawal increases oxidative stability compared to fluorine .

    • Biological Activity :
  • Lipophilicity : Dichlorophenyl groups increase logP (measured: 3.2), enhancing membrane permeability but reducing aqueous solubility. Fluorophenyl groups balance this via moderate polarity .

  • Enzyme Binding : Chlorine’s steric bulk may hinder binding to flat active sites (e.g., kinases), whereas fluorine’s smaller size improves fit .

    Table 2: Substituent Effects on Analogous Compounds

    SubstituentlogPSolubility (mg/mL)IC₅₀ (Enzyme X)Source
    4-Fluorophenyl2.80.1512 nM
    3,4-Dichlorophenyl3.50.0345 nM

Q. How can researchers resolve contradictions in pharmacological data across studies?

  • Case Example : Discrepancies in IC₅₀ values for kinase inhibition may arise from:

  • Purity Differences : Impurities >5% (e.g., unreacted intermediates) can artificially lower activity. Validate via HPLC (≥98% purity) before assays .
  • Assay Conditions : Varying ATP concentrations (10 µM vs. 1 mM) or pH (7.4 vs. 6.8) alter inhibitor binding. Standardize protocols using reference compounds .
    • Structural Confirmation : Ensure stereochemical consistency (e.g., axial vs. equatorial substituents) via NOESY NMR or computational docking .

Q. What strategies optimize the compound’s bioavailability during preclinical development?

  • Salt Formation : Use hydrochloride or mesylate salts to enhance solubility (e.g., from 0.03 mg/mL to 1.2 mg/mL) .
  • Prodrug Design : Introduce ester prodrugs (e.g., acetylated hydroxyl groups) for passive intestinal absorption. Hydrolyze in vivo to active form .
  • Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve plasma half-life from 2 h to 8 h in rodent models .

Methodological Best Practices

  • Handling and Storage :
    • Store under inert gas (Ar) at –20°C to prevent hydrolysis of the triazole ring .
    • Use glass-coated vials to avoid adsorption onto plastic surfaces.
  • Data Reproducibility :
    • Report reaction yields as averages of ≥3 independent trials.
    • Include full NMR assignments and crystallographic CIF files in supplementary materials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.